molecular formula C11H15NO3 B2409240 Furan-2-yl(4-methoxypiperidin-1-yl)methanone CAS No. 1235633-62-1

Furan-2-yl(4-methoxypiperidin-1-yl)methanone

Cat. No.: B2409240
CAS No.: 1235633-62-1
M. Wt: 209.245
InChI Key: QIASFYKSARYCFD-UHFFFAOYSA-N
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Description

Furan-2-yl(4-methoxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, a piperidine ring, and a methanone group, making it a unique and versatile molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-methoxypiperidin-1-yl)methanone typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method includes the use of a furan-2-yl compound and a 4-methoxypiperidine derivative, which are reacted in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Furan-2-yl(4-methoxypiperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a protein tyrosine kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(4-methoxypiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypiperidine moiety, in particular, contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

furan-2-yl-(4-methoxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIASFYKSARYCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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